(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate

Catalog No.
S14369399
CAS No.
M.F
C29H32ClN3O4S2
M. Wt
586.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl...

Product Name

(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate

IUPAC Name

(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate

Molecular Formula

C29H32ClN3O4S2

Molecular Weight

586.2 g/mol

InChI

InChI=1S/C29H32N3S2.ClHO4/c1-5-31-23-11-7-9-13-25(23)33-27(31)19-17-21-15-16-22(29(21)30(3)4)18-20-28-32(6-2)24-12-8-10-14-26(24)34-28;2-1(3,4)5/h7-14,17-20H,5-6,15-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KTCHWGDMCSVSTD-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCC(=C3N(C)C)C=CC4=[N+](C5=CC=CC=C5S4)CC.[O-]Cl(=O)(=O)=O

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/3\CCC(=C3N(C)C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[O-]Cl(=O)(=O)=O

(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate is a complex organic compound characterized by its unique structural features, including benzothiazolium groups and a cyclopenten-1-amine core. The presence of these functional groups contributes to its potential biological activity and chemical reactivity. The compound has a molecular formula of C29H32ClN3O4S2 and a molecular weight of 586.2 g/mol, making it a relatively large organic molecule with significant structural diversity.

, which can be categorized as follows:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, producing oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced forms of the compound.

Substitution: Substitution reactions allow for the replacement of functional groups under specific conditions, facilitating the synthesis of derivatives.

Condensation: Condensation reactions can lead to the formation of larger molecules or polymers through the combination of smaller reactants.

While specific biological activities of (5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate have not been extensively documented, compounds containing benzothiazole moieties are often associated with various biological activities, including antimicrobial and anticancer properties. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.

The synthesis of this compound involves several key steps:

  • Formation of Benzothiazolium Groups: This is achieved through the reaction of 3-ethylbenzothiazole with appropriate reagents under controlled conditions.
  • Cyclopenten-1-Amine Core Formation: The cyclopenten-1-amine core is synthesized via reactions involving cyclopentadiene and amine precursors.
  • Coupling Reactions: The benzothiazolium groups are coupled with the cyclopenten-1-amine core through condensation reactions, forming the final product.

The potential applications of (5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amines;perchlorate may include:

Pharmaceuticals: Due to its structural features, it may serve as a lead compound in drug discovery for antimicrobial or anticancer therapies.

Chemical Probes: The compound could function as a chemical probe in biological research to study enzyme interactions or cellular pathways.

Dyes and Pigments: Given its unique structure, it might also find applications in dye chemistry or materials science .

Interaction studies are crucial for understanding how (5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-y)ethenyl]-5-[ (2E)-2-(3 -ethyl -1 , 3 -benzothiazol -2 -ylidene) ethylidene]-N,N-dimethylcyclopenten -1-amines; perchlorate interacts with biological systems. These studies typically involve:

Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

Functional Assays: Investigating the biological effects resulting from these interactions, including downstream signaling changes.

Such studies can elucidate the compound's pharmacological properties and potential therapeutic uses .

Several compounds share structural similarities with (5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ionum -2-y)ethenyl]-5-[ (2E)- 2-( 3 -ethyl -1 , 3 -benzothiazol - 2 -ylidene ) ethylidene]-N,N-dimethylcyclopenten -1-amines; perchlorate. These include:

Compound NameMolecular FormulaKey Features
3-EthylbenzothiazoleC9H10N2SContains benzothiazole structure but lacks cyclopentene core
BenzothiazoleC7H4N2SA simpler analog without complex substituents
Dimethylcyclopentene amineC7H13NLacks benzothiazole functionality but shares amine characteristics

These compounds exhibit varying degrees of biological activity and chemical properties, highlighting the uniqueness of (5E)-2-[ (E)- 2-( 3 -ethyl - 1 , 3 -benzothiazol - 3 -ionum - 2-y) ethenyl]-5-[ ( 2E ) - 2-( 3 -ethyl - 1 , 3 -benzothiazol - 2 -ylidene ) ethylidene ] -N,N-dimethylcyclopenten -1-amines; perchlorate due to its complex structure and potential multifunctional applications .

Hydrogen Bond Acceptor Count

8

Exact Mass

585.1522766 g/mol

Monoisotopic Mass

585.1522766 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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